molecular formula C28H44O2 B8068723 Doxercalciferol-D3 CAS No. 2070009-32-2

Doxercalciferol-D3

Cat. No.: B8068723
CAS No.: 2070009-32-2
M. Wt: 415.7 g/mol
InChI Key: HKXBNHCUPKIYDM-ZKEOFIQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Doxercalciferol-D3 is synthesized through a multi-step process starting from ergosterol, a sterol found in fungi. The synthesis involves the following key steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Doxercalciferol-D3 undergoes several types of chemical reactions, including:

    Hydroxylation: Conversion to its active form, 1α,25-dihydroxyvitamin D2, through hydroxylation in the liver.

    Oxidation: Further oxidation can occur, leading to various metabolites.

Common Reagents and Conditions:

    Hydroxylation: Catalyzed by cytochrome P450 enzymes in the liver.

    Oxidation: Typically involves mild oxidizing agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

Doxercalciferol-D3 has a wide range of scientific research applications:

Mechanism of Action

Doxercalciferol-D3 exerts its effects by regulating blood calcium levels. The active form, 1α,25-dihydroxyvitamin D2, binds to the vitamin D receptor, which then interacts with the retinoid X receptor to form a heterodimer. This complex binds to vitamin D response elements in the DNA, modulating the expression of genes involved in calcium and phosphate homeostasis . The primary molecular targets include the intestines, kidneys, and bones, where it enhances calcium absorption, reabsorption, and mobilization, respectively .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1/i5D2,12D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-ZKEOFIQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070009-32-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070009-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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